molecular formula C11H11NO3 B1293137 5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid CAS No. 1018170-48-3

5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid

Cat. No.: B1293137
CAS No.: 1018170-48-3
M. Wt: 205.21 g/mol
InChI Key: VMLYHAMUXCKCLJ-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with alkenes. One common method is the reaction of 4-methylbenzohydroxamic acid with acetic anhydride to form the corresponding nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with an alkene to yield the isoxazole derivative .

Industrial Production Methods

Industrial production methods for this compound often involve the use of metal-free synthetic routes to minimize costs and environmental impact. For example, the use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of saturated isoxazole derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
  • 5-(4-Chlorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
  • 5-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid

Uniqueness

5-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a bioactive molecule compared to other similar compounds .

Properties

IUPAC Name

5-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-7-2-4-8(5-3-7)10-6-9(11(13)14)12-15-10/h2-5,10H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLYHAMUXCKCLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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